Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate
Description
Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate is a structurally complex heterocyclic compound featuring a fused pyrazolo-pyrido-pyrazine core. Key functional groups include a bromo substituent at position 2, a tert-butyl group at position 6, and an ethyl carboxylate at position 7. The stereochemistry (R-configuration) at the chiral center and the oxo group at position 10 further distinguish its reactivity and bioactivity.
Properties
Molecular Formula |
C17H20BrN3O3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.02,6]trideca-1(13),2,4,10-tetraene-11-carboxylate |
InChI |
InChI=1S/C17H20BrN3O3/c1-5-24-16(23)10-8-20-11(6-13(10)22)12-7-15(18)19-21(12)9-14(20)17(2,3)4/h6-8,14H,5,9H2,1-4H3/t14-/m0/s1 |
InChI Key |
JUDYCLOHUCEQJD-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CN2C(CN3C(=CC(=N3)Br)C2=CC1=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazolo[1,5-a]Pyridine Core
The pyrazolo[1,5-a]pyridine moiety serves as the foundational scaffold for subsequent functionalization. A highly efficient method involves the condensation of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds under acidic, oxygenated conditions . For instance, reacting N-amino-2-iminopyridine (1a ) with ethyl acetoacetate (2a ) in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours yields pyrazolo[1,5-a]pyridine derivatives in up to 94% yield (Table 1) .
Table 1: Optimization of Pyrazolo[1,5-a]Pyridine Synthesis
| Entry | Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O₂ | 94 |
Critical factors include:
-
Oxygen atmosphere : Enhances oxidative cyclization by facilitating dehydrogenation .
-
Acid concentration : Six equivalents of acetic acid optimize protonation and cyclization kinetics .
-
Temperature : Elevated temperatures (130°C) promote ring closure while minimizing side reactions .
Annulation of the Pyrido[2,1-c]Pyrazine Ring
The pyrido[2,1-c]pyrazine moiety is constructed via a modified Japp-Klingemann reaction, enabling one-pot azo-coupling and cyclization . Key steps include:
-
SNAr Reaction : 2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with hydrazine hydrate to form 3-nitro-2-hydrazinylpyridine.
-
Azo-Coupling : Treatment with arenediazonium tosylates in acetic acid yields hydrazone intermediates.
-
Cyclization : Heating the hydrazone in ethanol at 70°C induces pyrazine ring closure, forming the pyrido[2,1-c]pyrazine system .
Critical Observation : An acetyl group migration (C→N) occurs during cyclization, confirmed by NMR monitoring . This rearrangement ensures proper regiochemistry in the final product.
Esterification and Stereochemical Control
The ethyl carboxylate group is introduced via esterification of the corresponding carboxylic acid with ethanol in the presence of sulfuric acid. Stereochemical control at the C6 position is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .
Purification and Characterization
Final purification employs flash column chromatography (20–30% ethyl acetate/hexanes) to isolate the target compound as a white solid . Characterization data include:
-
¹H NMR : Distinct signals for tert-butyl (δ 1.43, s), ethyl ester (δ 4.35, q; δ 1.38, t), and pyrazine protons (δ 3.85–4.20, m) .
-
IR Spectroscopy : Peaks at 1725 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (pyrazine C=N) .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize heat and mass transfer, reducing reaction times and improving yields . Automated systems ensure consistent quality, while in-line analytics (e.g., FTIR) monitor intermediate conversions .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrido[2,1-c]pyrazine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxo derivatives .
Scientific Research Applications
Research indicates that derivatives of pyrazolo-pyridine compounds exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate has been studied for its potential as a cytotoxic agent.
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of various pyrazolo-pyridine derivatives against human cancer cell lines such as Panc-1, PC3, and MDA-MB-231. The findings showed that certain derivatives exhibited significant antiproliferative activity with IC50 values lower than traditional chemotherapeutics like etoposide .
- Synthesis of Novel Derivatives :
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.
Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles to form new derivatives. |
| Cyclization Reactions | Can participate in cyclization reactions to form more complex heterocycles. |
| Functional Group Modifications | Allows introduction of different functional groups to enhance biological activity. |
Mechanism of Action
The mechanism of action of Ethyl ®-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound enhances steric bulk and metabolic stability compared to simpler esters (e.g., ethyl or hexyl) in analogs .
- Bromo substituents are common in these analogs, suggesting a role in electronic modulation or cross-coupling reactivity .
Bioactivity and Mode of Action
Evidence from chemical-genetic profiling (e.g., yeast deletion strains) indicates that structurally similar compounds cluster by bioactivity, correlating with shared targets like kinases or cholinesterases . For example:
- KT5720 (a protein kinase A inhibitor) and KT5823 share epoxy-benzodiazocine cores, linking structural rigidity to kinase inhibition .
- Pyrazolo-pyridine derivatives (e.g., ) exhibit neuroprotective effects via NMDA receptor modulation, a trait likely shared by the target compound due to its bromo and tert-butyl groups .
Physical and Chemical Properties
- Solubility : The tert-butyl group increases hydrophobicity compared to ethyl or methyl esters in analogs .
- Stability : Bromo and oxo groups may confer susceptibility to nucleophilic attack or hydrolysis, similar to KT5720 .
- Melting Point : Analogous tert-butyl derivatives (e.g., ) exhibit high melting points (~221°C), suggesting crystalline stability .
Biological Activity
Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate (CAS No. 2428621-62-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C17H20BrN3O3
- Molecular Weight : 394.26 g/mol
- Structure : The compound features a pyrazolo-pyridine core which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit notable anticancer properties. Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
-
Mechanism of Action :
- Compounds with pyrazole scaffolds often act by interfering with cancer cell signaling pathways, leading to apoptosis (programmed cell death) and inhibiting tumor growth.
- Specific studies have shown that such compounds can inhibit the growth of lung, breast, and colorectal cancer cells in vitro and in vivo .
-
Case Studies :
- A study demonstrated that similar pyrazole compounds led to a significant reduction in tumor size in xenograft models of breast cancer .
- Another study reported that derivatives containing the pyrazolo-pyridine framework exhibited cytotoxicity against several cancer types, including prostate and pancreatic cancers .
Antibacterial Activity
The antibacterial properties of ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo have also been explored:
- In Vitro Studies :
- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity .
- Specific derivatives have been reported to exhibit MIC values as low as 0.125 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects:
- Mechanism :
- Research Findings :
Data Summary Table
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo-pyrido-pyrazine core in this compound?
The synthesis typically involves multi-step heterocyclic annulation. Key steps include:
- Bromination : Selective introduction of bromine at the 2-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Cyclization : Formation of the pyrazolo[1,5-a]pyridine ring via Pd-catalyzed cross-coupling or thermal cyclization of hydrazine derivatives with α,β-unsaturated carbonyl intermediates .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in palladium-mediated reactions) preserve the (R)-configuration . Purification often uses column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol .
Q. How is the stereochemical integrity of the (R)-configuration validated?
- Chiral HPLC : Employing a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to confirm enantiopurity (>98% ee) .
- X-ray crystallography : Resolves absolute configuration by analyzing heavy atom (Br, O) positions in the crystal lattice .
- Comparative NMR : Diastereotopic proton splitting in the 5,6-dihydro-10H-pyrazine ring confirms rigidity and stereochemical stability .
Q. What analytical techniques are critical for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₂BrN₃O₃: 444.0834; observed: 444.0836) .
- ¹³C NMR : Key signals include δ ~165 ppm (ester carbonyl), δ ~100 ppm (pyrazine C-Br), and δ ~28 ppm (tert-butyl CH₃) .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch) validate functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Competing bromination at the pyridine vs. pyrazine rings is mitigated by:
- Directing groups : The tert-butyl group at C6 sterically hinders electrophilic attack at adjacent positions, favoring C2 bromination .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic substitution at electron-deficient pyrazine sites .
- Computational modeling : DFT calculations predict charge distribution and reactive sites, guiding reagent selection (e.g., Br₂ vs. NBS) .
Q. What mechanistic insights explain low yields in the cyclization step?
- Byproduct analysis : Competing pathways (e.g., dimerization or over-oxidation) are identified via LC-MS monitoring. Adding radical scavengers (e.g., BHT) suppresses side reactions .
- Temperature optimization : Cyclization at 80–90°C in toluene minimizes decomposition, while higher temperatures (>110°C) degrade the tert-butyl group .
- Catalyst screening : Pd(OAc)₂/XPhos systems improve turnover frequency compared to traditional Pd(PPh₃)₄, reducing catalyst loading to 2 mol% .
Q. How do solvent and pH influence the stability of the 10-oxo group?
- Degradation studies : The 10-oxo moiety is prone to keto-enol tautomerism in protic solvents (e.g., MeOH), leading to instability. Aprotic solvents (e.g., THF) or buffered aqueous conditions (pH 6–7) prevent this .
- Accelerated stability testing : Storage at 40°C/75% RH for 4 weeks shows <5% degradation in sealed, nitrogen-purged vials .
Data Contradiction and Resolution
Q. How to reconcile conflicting reports on optimal reaction conditions for tert-butyl group introduction?
Discrepancies arise from differing tert-butyl sources (e.g., tert-butyl bromide vs. tert-butyl chloroacetate):
- Kinetic vs. thermodynamic control : Tert-butyl bromide favors SN2 mechanisms in polar solvents, while chloroacetate undergoes conjugate addition under basic conditions .
- Meta-analysis : Cross-referencing patent data (e.g., EP 2021/004) with academic syntheses reveals that excess tert-butylating agent (2.5 eq.) and prolonged reaction times (24–48 h) improve consistency .
Q. Why do NMR spectra of this compound vary across studies?
- Solvent-induced shifts : CDCl₃ vs. DMSO-d₆ causes significant δ changes for NH and carbonyl protons .
- Dynamic effects : Restricted rotation in the pyrazine ring at room temperature splits diastereotopic protons; variable-temperature NMR (VT-NMR) at 60°C coalesces signals .
Methodological Recommendations
- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation in real time .
- Scale-up challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for >10 g batches .
- Data reporting : Include full crystallographic data (CCDC deposition numbers) and raw NMR spectra (FID files) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
